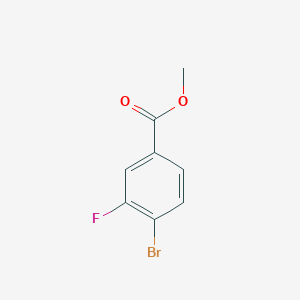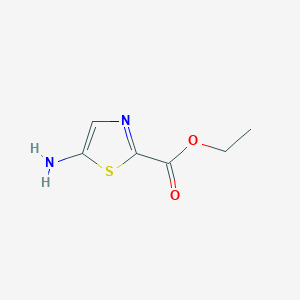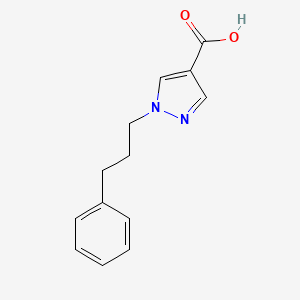
3-Cyano-4-fluorobenzenesulfonamide
Übersicht
Beschreibung
3-Cyano-4-fluorobenzenesulfonamide is a chemical compound with the empirical formula C7H5FN2O2S . It has a molecular weight of 200.19 g/mol . The compound is typically in solid form .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with a cyano group (-C#N), a fluorine atom, and a sulfonamide group (-S(=O)2NH2) . The InChI string and SMILES string representations of the molecule are provided .Physical And Chemical Properties Analysis
The compound has a topological polar surface area of 92.3 Ų and a XLogP3-AA value of 0.3 . It has one rotatable bond and can form one hydrogen bond as a donor . The compound is also characterized by a complexity value of 326 .Wissenschaftliche Forschungsanwendungen
Enantioselective Fluorination
3-Cyano-4-fluorobenzenesulfonamide has been utilized in enantioselective fluorination reactions. Studies have shown that modifying substituents on the phenyl rings of N-fluorobenzenesulfonamides can fine-tune their reactivity and selectivity. These compounds have been successfully employed in the enantioselective fluorination of 2-oxindoles, catalyzed by chiral palladium complexes, achieving excellent yields and enantioselectivities (Wang et al., 2014).
COX-2 Inhibition
The introduction of a fluorine atom into the structure of 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamide derivatives has been found to notably increase selectivity for inhibiting the cyclooxygenase-2 (COX-2) enzyme, leading to the development of potent, highly selective, and orally active COX-2 inhibitors like JTE-522. This compound is currently in phase II clinical trials for treating conditions such as rheumatoid arthritis and acute pain (Hashimoto et al., 2002).
Enantiodivergent Fluorination
The enantiodivergent electrophilic fluorination using N-fluorobenzenesulfonimide (NFSI) has been employed for the synthesis of enantiomerically pure 3'-fluorothalidomide, indicating the versatility of fluorine-containing sulfonamides in synthesizing chiral molecules (Yamamoto et al., 2011).
Crystal Structure and Spectroscopy
Research on various fluorobenzenesulfonamides, including this compound, has provided insights into their crystal structures, spectroscopic characteristics, and molecular interactions. Studies using X-ray crystallography and various spectroscopic techniques have been crucial in understanding the physical and chemical properties of these compounds (Amim et al., 2008).
Asymmetric Synthesis and Protecting Strategies
The use of cyanobenzenesulfonamides, including derivatives of this compound, has been explored in the asymmetric synthesis of various compounds. They have also been used as protecting/activating groups for amines, showcasing their utility in complex organic syntheses (Schmidt et al., 2017).
Molecular Structure and Dynamics
Studies involving the structural properties of halogen benzenesulfonamides, including this compound, have used computational methods like Hartree–Fock and density functional theory to understand their molecular dynamics and interactions. This research provides valuable information for predicting the behavior of these molecules in various environments (Karabacak et al., 2009).
Eigenschaften
IUPAC Name |
3-cyano-4-fluorobenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FN2O2S/c8-7-2-1-6(13(10,11)12)3-5(7)4-9/h1-3H,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVKUPIBRYPDOBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)N)C#N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
928139-30-4 | |
| Record name | 3-cyano-4-fluorobenzene-1-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![4-[4-(Cyclopropylmethyl)piperazin-1-yl]aniline](/img/structure/B1370483.png)
![1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde](/img/structure/B1370485.png)


![1-[(3-Methylphenyl)methyl]pyrrolidin-3-ol](/img/structure/B1370490.png)
![1-[(3-Bromophenyl)methyl]pyrrolidin-3-ol](/img/structure/B1370491.png)
![1-[(3-Hydroxyphenyl)methyl]pyrrolidin-3-ol](/img/structure/B1370494.png)